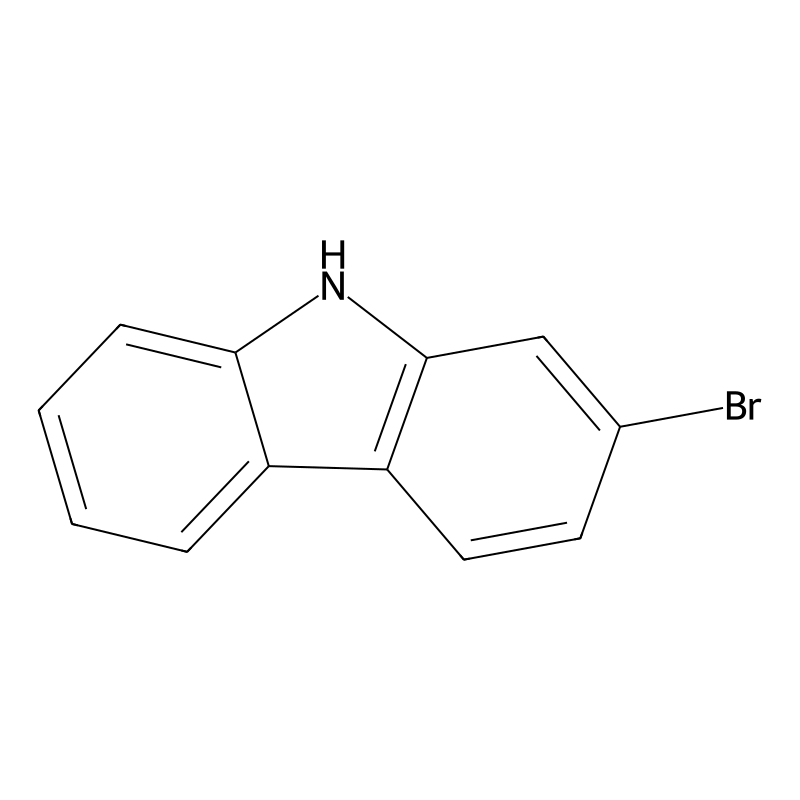

2-Bromo-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Electronics:

2-BCz serves as a valuable building block for synthesizing semiconducting materials crucial for organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [].

The presence of both a bromine atom and a nitrogen atom in its structure allows for further chemical modifications, enabling the creation of conjugated polymers with desired electronic properties []. These polymers can then be employed in the active layers of OLEDs and OPVs, influencing factors like light emission and charge transport [, ].

Deep-Blue Emitters:

2-BCz can be used to develop deep-blue fluorescent materials. A derivative of 2-BCz, named PyEtCz, exhibits strong deep-blue emission with a high fluorescent quantum yield of 75% []. This makes it a promising candidate for applications requiring efficient blue light generation, such as full-color displays.

2-Bromo-9H-carbazole is a mono-brominated derivative of carbazole, specifically at the 2-position. Its chemical formula is C₁₂H₈BrN, and it is characterized by the presence of both bromo and amine functional groups. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of more complex derivatives.

- Electrophilic Aromatic Substitution: The aromatic ring allows for electrophilic substitution reactions, which can introduce additional substituents.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds .

Research indicates that 2-bromo-9H-carbazole exhibits biological activity, particularly in binding interactions with proteins. Studies have shown its binding affinity for human serum albumin, a major protein in blood plasma that plays a crucial role in drug transport. The interactions are significant for assessing the pharmacokinetics of drugs that may incorporate this compound in their structure .

Several methods exist for synthesizing 2-bromo-9H-carbazole:

- Bromination of Carbazole: Direct bromination of carbazole can yield 2-bromo-9H-carbazole under controlled conditions.

- Condensation Reactions: It can also be synthesized through condensation reactions involving appropriate precursors, such as aniline derivatives and bromo-substituted aromatic compounds .

- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods allows for the introduction of the bromine atom at the desired position on the carbazole backbone .

2-Bromo-9H-carbazole has several applications:

- Organic Electronics: It is used as a material in OLEDs due to its favorable electronic properties.

- Fluorescent Dyes: The compound can serve as a precursor for synthesizing fluorescent dyes used in various imaging applications.

- Pharmaceuticals: Its derivatives may exhibit therapeutic properties, making it relevant in drug development .

Studies focusing on the interactions of 2-bromo-9H-carbazole with biological macromolecules have revealed insights into its binding mechanisms. For instance, molecular docking studies have been conducted to evaluate its affinity towards human serum albumin, providing a better understanding of how this compound behaves in biological systems. The findings suggest that structural modifications could enhance its binding properties and potentially improve its efficacy as a drug candidate .

Several compounds share structural similarities with 2-bromo-9H-carbazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 9H-Carbazole | Parent Compound | Lacks halogen substitution; serves as a base structure for derivatives. |

| 2,7-Dibromo-9H-Carbazole | Dibrominated Derivative | Contains two bromine atoms; may exhibit different electronic properties and reactivity patterns. |

| 2-Bromo-9-phenyl-9H-Carbazole | Phenyl-substituted | Incorporates a phenyl group; alters solubility and electronic characteristics. |

| 3-Bromo-9H-Carbazole | Brominated at 3-position | Different bromination position affects reactivity and potential applications. |

Each of these compounds has unique properties that influence their reactivity and suitability for specific applications, making them distinct from 2-bromo-9H-carbazole while still retaining some structural similarities .

Multinuclear nuclear magnetic resonance spectroscopy is a pivotal tool for elucidating the structural features of 2-Bromo-9H-carbazole. This compound, characterized by a bromine atom substituted at the 2-position of the carbazole core, exhibits distinctive resonances in both proton and carbon nuclear magnetic resonance spectra.

Proton Nuclear Magnetic Resonance Data

The proton nuclear magnetic resonance spectrum of 2-Bromo-9H-carbazole typically displays aromatic proton signals reflecting the substituted carbazole framework. The presence of bromine at the 2-position leads to characteristic downfield shifts for adjacent protons due to the electron-withdrawing nature of the bromine atom.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-1 | 8.12–8.18 | Doublet | 1 | Adjacent to bromine |

| H-3 | 7.60–7.68 | Doublet | 1 | Ortho to bromine |

| H-4 to H-8 | 7.20–7.55 | Multiplet | 5 | Remaining aromatic protons |

| N–H | 8.00–8.20 | Singlet | 1 | Indole nitrogen |

Note: Data ranges are representative and may vary with solvent and concentration [1] [2].

Carbon-13 Nuclear Magnetic Resonance Data

The carbon-13 nuclear magnetic resonance spectrum of 2-Bromo-9H-carbazole reveals signals for all aromatic carbons, with the carbon directly bonded to bromine (C-2) appearing notably downfield.

| Carbon Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-2 | 120–130 | Directly bonded to bromine |

| C-1, C-3–C-9 | 110–140 | Aromatic carbons |

Note: Exact values depend on experimental conditions and referencing standards [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides a robust analytical approach for confirming the molecular identity and studying the fragmentation behavior of 2-Bromo-9H-carbazole. The presence of bromine, with its two major isotopes, leads to a characteristic isotopic pattern in the mass spectrum.

Key Mass Spectrometric Features

- Molecular Ion Peaks: The molecular ion appears at m/z 244 and 246, corresponding to the two isotopes of bromine (^79Br and ^81Br).

- Isotopic Pattern: The intensity ratio of the molecular ion peaks is close to 1:1, reflecting the natural abundance of bromine isotopes.

- Major Fragments: Loss of bromine (M–Br) yields a prominent fragment at m/z 164, corresponding to the carbazole cation.

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment |

|---|---|---|

| 244 | 100 | Molecular ion (^79Br) |

| 246 | ~98 | Molecular ion (^81Br) |

| 164 | 80–90 | Loss of bromine (C12H8N^+) |

| 139, 127 | 10–30 | Further fragmentation of carbazole |

Note: The exact fragmentation pattern may vary with ionization method and instrument settings [3] [1].

Ultraviolet-Visible Absorption and Emission Spectral Signatures

Ultraviolet-visible spectroscopy and emission studies are essential for characterizing the electronic transitions and photophysical behavior of 2-Bromo-9H-carbazole. The compound exhibits strong π–π* transitions, characteristic of the carbazole core, with additional effects due to bromine substitution.

Ultraviolet-Visible Absorption

- Absorption maxima: The main absorption bands are observed in the range of 320–340 nanometers, attributed to π–π* transitions of the aromatic system.

- Additional bands: A secondary absorption peak is typically present near 280 nanometers.

| λ_max (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Assignment |

|---|---|---|

| 329–335 | 10,000–15,000 | π–π* transition |

| 279–284 | 8,000–12,000 | π–π* transition (secondary) |

Note: Values are representative for carbazole derivatives and may vary for 2-Bromo-9H-carbazole depending on solvent and concentration [4] [5].

Emission Spectra

- Emission maxima: The emission maximum typically occurs in the range of 350–370 nanometers, corresponding to fluorescence from the singlet excited state.

- Quantum yield: Substitution with bromine can influence the quantum yield and emission intensity, often resulting in blue to deep-blue fluorescence.

| λ_em (nm) | Quantum Yield (%) | Description |

|---|---|---|

| 355–370 | 60–75 | Blue fluorescence |

Note: Emission data are based on studies of carbazole derivatives and may be influenced by the substituent position and environment [6] [4].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant